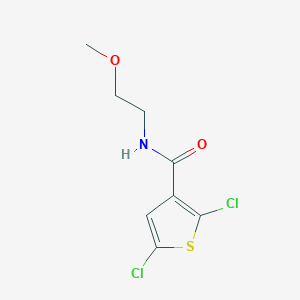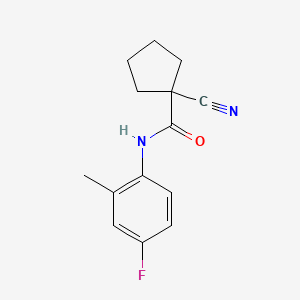
1-cyano-N-(4-fluoro-2-methylphenyl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyano-N-(4-fluoro-2-methylphenyl)cyclopentane-1-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPPC is a cyclopentane-based compound that belongs to the class of N-cyanocyclopentane carboxamides.
Scientific Research Applications
1-cyano-N-(4-fluoro-2-methylphenyl)cyclopentane-1-carboxamide has shown promising results in various scientific research studies. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. This compound has also been investigated for its anticancer activity, as it has been shown to inhibit the growth of various cancer cell lines. Moreover, this compound has been found to possess anticonvulsant and anxiolytic properties, indicating its potential use in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-cyano-N-(4-fluoro-2-methylphenyl)cyclopentane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors involved in inflammatory and cancer pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. Additionally, this compound has been found to modulate the activity of various ion channels and receptors, including GABA-A receptors, TRPV1 channels, and PPARγ receptors, which are involved in the regulation of pain and anxiety.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory mediators, the modulation of ion channels and receptors, and the induction of apoptosis in cancer cells. Moreover, this compound has been shown to reduce the levels of oxidative stress markers and improve antioxidant defense mechanisms, indicating its potential use in the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
1-cyano-N-(4-fluoro-2-methylphenyl)cyclopentane-1-carboxamide has several advantages for lab experiments, including its easy synthesis method, high potency, and low toxicity. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects due to its broad range of biological activities.
Future Directions
There are several future directions for the scientific research of 1-cyano-N-(4-fluoro-2-methylphenyl)cyclopentane-1-carboxamide. One potential direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential for off-target effects. Moreover, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could enhance its therapeutic potential. Finally, the investigation of its potential use in animal models and clinical trials could provide further insights into its safety and efficacy.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its easy synthesis method, high potency, and low toxicity make it an attractive candidate for further investigation. This compound has exhibited anti-inflammatory, analgesic, anticancer, anticonvulsant, and anxiolytic properties, indicating its potential use in the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential for off-target effects.
Synthesis Methods
1-cyano-N-(4-fluoro-2-methylphenyl)cyclopentane-1-carboxamide can be synthesized using a simple and efficient method that involves the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride to produce 4-fluoro-2-methylbenzoyl chloride. This intermediate is then reacted with cyclopentanone in the presence of a base to produce 1-(4-fluoro-2-methylphenyl)-2-cyclopentanone. Finally, the cyano group is introduced using an appropriate reagent to yield this compound.
properties
IUPAC Name |
1-cyano-N-(4-fluoro-2-methylphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-10-8-11(15)4-5-12(10)17-13(18)14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXDRBRZGXYDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

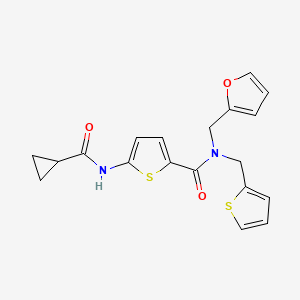

![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)
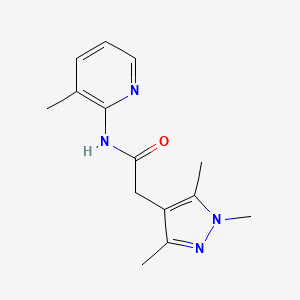
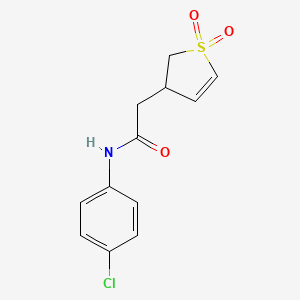
![1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7462941.png)
![N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline](/img/structure/B7462945.png)
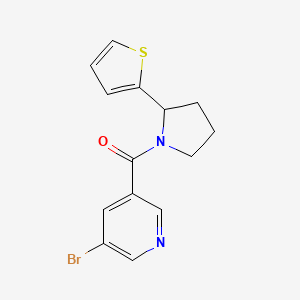
![3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B7462953.png)

![Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone](/img/structure/B7462962.png)
![N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462983.png)

